molecular formula C12H16N2O3 B1529484 tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate CAS No. 1803595-42-7

tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate

Cat. No. B1529484
M. Wt: 236.27 g/mol
InChI Key: MMMKQDVFOHNLQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate” consists of a furo[3,2-b]pyridine core, which is a bicyclic system containing a furan ring fused with a pyridine ring. The compound also contains a carbamate group, which is an ester derived from carbamic acid .

Scientific Research Applications

Control of Site of Lithiation

One application involves the control of the site of lithiation in pyridine derivatives, which is crucial for the synthesis of substituted derivatives. Lithiation, followed by reaction with electrophiles, offers a pathway to diverse substituted products, highlighting the role of such compounds in enabling selective synthetic transformations (Smith et al., 2013).

Palladium-Catalyzed Reactions

The compound has also been used in palladium-catalyzed three-component reactions, demonstrating its utility in switchable synthesis processes. These reactions afford a versatile method for creating complex molecules, including pyrroles and bicyclic analogues, showcasing the compound's application in the development of novel synthetic methodologies (Qiu, Wang, & Zhu, 2017).

Photoredox-Catalyzed Cascades

Moreover, it serves as a precursor in photoredox-catalyzed cascade reactions. This application exemplifies its role in photoredox chemistry, where it contributes to the development of novel pathways for assembling complex structures, such as 3-aminochromones, under mild conditions (Wang et al., 2022).

Enhancing Reductive Cleavage

The research also explores its utility in enhancing the reductive cleavage of aromatic carboxamides, presenting an efficient method for the cleavage of C(O)-N bonds under mild conditions. This application underlines the importance of such compounds in facilitating reductive cleavage reactions, offering a straightforward route to Boc-protected amines (Ragnarsson et al., 2001).

Inhibition of Tumor Growth and Metastasis

In the field of medicinal chemistry, derivatives of the core structure have been investigated for their potential in inhibiting tumor growth and metastasis. This highlights the compound's relevance in the development of therapeutic agents, particularly as inhibitors of topoisomerases, which are critical for DNA replication and cell division (Kwon et al., 2015).

properties

IUPAC Name

tert-butyl N-(2,3-dihydrofuro[3,2-b]pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-8-7-16-9-5-4-6-13-10(8)9/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMKQDVFOHNLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate
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tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate
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tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate
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tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate

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